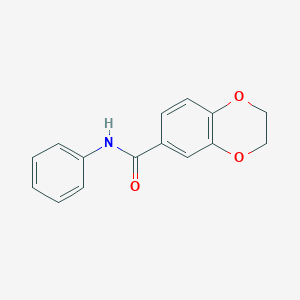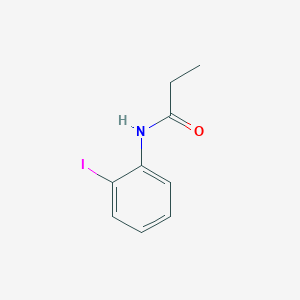
2,2-diphenyl-N-(1,3-thiazol-2-yl)propanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,2-diphenyl-N-(1,3-thiazol-2-yl)propanamide, commonly known as DPTP, is a synthetic compound that has been extensively studied for its potential applications in scientific research. DPTP belongs to the class of thiazole compounds and is known for its unique chemical structure and properties.
作用機序
The mechanism of action of DPTP is not fully understood, but it is believed to act by inhibiting various enzymes and proteins involved in cellular processes. DPTP has been shown to inhibit the growth of cancer cells by inducing cell cycle arrest and apoptosis. It has also been shown to inhibit the growth of fungi and bacteria by disrupting their cell membranes and inhibiting their metabolic processes.
Biochemical and Physiological Effects:
DPTP has been shown to have various biochemical and physiological effects. It has been shown to induce oxidative stress and DNA damage in cancer cells, leading to their death. DPTP has also been shown to inhibit the growth of fungi and bacteria by disrupting their cell membranes and inhibiting their metabolic processes. Additionally, DPTP has been shown to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines.
実験室実験の利点と制限
DPTP has several advantages for lab experiments. It is a synthetic compound that can be easily synthesized and purified, making it readily available for research purposes. It has also been shown to have a wide range of biological activities, making it a versatile tool for studying various cellular processes. However, DPTP also has some limitations for lab experiments. Its mechanism of action is not fully understood, and its effects may vary depending on the cell type and experimental conditions.
将来の方向性
There are several future directions for the study of DPTP. One area of research is the development of DPTP-based drugs for the treatment of cancer, fungal, and bacterial infections. Another area of research is the use of DPTP as a fluorescent probe for the detection of metal ions in biological systems. Additionally, the synthesis of new derivatives of DPTP with improved biological activities and selectivity is an area of ongoing research.
合成法
The synthesis of DPTP involves the reaction of 2-aminothiazole with 2-bromoacetophenone in the presence of a base such as potassium carbonate. The reaction proceeds through the formation of an intermediate, which is then treated with diphenylamine to yield DPTP. The synthesis of DPTP has been optimized to increase its yield and purity, and various modifications have been made to the reaction conditions to improve its efficiency.
科学的研究の応用
DPTP has been studied extensively for its potential applications in scientific research. It has been shown to have anticancer, antifungal, and antibacterial properties, making it a promising candidate for the development of new drugs. DPTP has also been studied for its potential use as a fluorescent probe for the detection of metal ions, such as copper and iron, in biological systems. Additionally, DPTP has been used as a ligand in the synthesis of metal-organic frameworks for gas storage and separation.
特性
製品名 |
2,2-diphenyl-N-(1,3-thiazol-2-yl)propanamide |
|---|---|
分子式 |
C18H16N2OS |
分子量 |
308.4 g/mol |
IUPAC名 |
2,2-diphenyl-N-(1,3-thiazol-2-yl)propanamide |
InChI |
InChI=1S/C18H16N2OS/c1-18(14-8-4-2-5-9-14,15-10-6-3-7-11-15)16(21)20-17-19-12-13-22-17/h2-13H,1H3,(H,19,20,21) |
InChIキー |
GIGDQZDSCWRAEN-UHFFFAOYSA-N |
SMILES |
CC(C1=CC=CC=C1)(C2=CC=CC=C2)C(=O)NC3=NC=CS3 |
正規SMILES |
CC(C1=CC=CC=C1)(C2=CC=CC=C2)C(=O)NC3=NC=CS3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![3,4-Dimethoxy-N-(2-methyl-5-oxazolo[4,5-b]pyridin-2-yl-phenyl)-benzamide](/img/structure/B253105.png)
![N-{2-chloro-4-[(3-fluorobenzoyl)amino]phenyl}-2-furamide](/img/structure/B253108.png)
![N-[4-(1H-benzimidazol-2-yl)phenyl]-4-propoxybenzamide](/img/structure/B253109.png)

![N-[4-(thiophene-2-carbonylamino)phenyl]thiophene-2-carboxamide](/img/structure/B253113.png)
![N-[2-(dimethylamino)ethyl]pyridine-2-carboxamide](/img/structure/B253117.png)

![3-[2-(4-chlorophenyl)-2-oxoethyl]-3-hydroxy-1-(4-morpholinylmethyl)-1,3-dihydro-2H-indol-2-one](/img/structure/B253119.png)
![3-hydroxy-3-[2-oxo-2-(2,4,5-trimethylphenyl)ethyl]-1,3-dihydro-2H-indol-2-one](/img/structure/B253120.png)
![1-(2-chlorobenzyl)-3-hydroxy-3-[2-(1-naphthyl)-2-oxoethyl]-1,3-dihydro-2H-indol-2-one](/img/structure/B253121.png)
![N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)-2-(4-methoxyphenoxy)acetamide](/img/structure/B253123.png)


